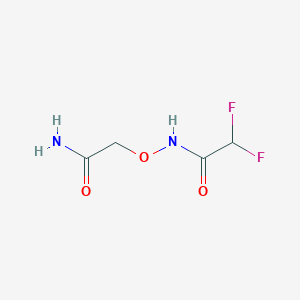
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide, also known as NATA, is a chemical compound that has been widely used in scientific research. It is a derivative of 1,2,4-triazole, a heterocyclic organic compound that has various biological activities. NATA has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide is not fully understood, but it is believed to be related to its ability to interact with metal ions and other biomolecules. N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to bind to copper ions and form a stable complex, which can then interact with other biomolecules such as proteins and DNA. This interaction may lead to changes in the structure and function of these biomolecules, which can have various biological effects.
Biochemical and Physiological Effects
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. It has been shown to scavenge free radicals and protect cells from oxidative damage. N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other fluorescent probes and can be easily incorporated into various experimental setups. However, one limitation of N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide, including further studies on its mechanism of action and potential applications in drug development. N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to exhibit promising antioxidant, anti-inflammatory, and antimicrobial activities, making it a potential candidate for the development of new drugs for various diseases. Additionally, further studies on the interaction of N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide with metal ions and other biomolecules may provide insights into its biological effects and potential applications.
合成法
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide can be synthesized using different methods, including the reaction of 1-naphthylamine with ethyl chloroacetate in the presence of sodium hydroxide, followed by the reaction with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 1-naphthylamine with acetic anhydride and sodium azide in the presence of triethylamine. The resulting product is then reacted with ethyl chloroacetate and sodium hydroxide to yield N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide.
科学的研究の応用
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been studied for its potential use in the development of new drugs for the treatment of cancer, diabetes, and other diseases. N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities, making it a promising candidate for further research.
特性
IUPAC Name |
N-naphthalen-1-yl-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(8-18-10-15-9-16-18)17-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,9-10H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXYCFRUOORIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628564.png)
![2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6628572.png)
![2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6628584.png)

![N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6628591.png)
![N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B6628601.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)

![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid](/img/structure/B6628648.png)
![3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid](/img/structure/B6628652.png)



![N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine](/img/structure/B6628673.png)